molecular formula C23H22N6O2S B2570919 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1396686-71-7

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2570919
CAS No.: 1396686-71-7
M. Wt: 446.53
InChI Key: KPPUNKSTBMEIEU-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-23(18-13-19(31-27-18)20-7-4-12-32-20)26-21-14-22(25-16-24-21)29-10-8-28(9-11-29)15-17-5-2-1-3-6-17/h1-7,12-14,16H,8-11,15H2,(H,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUNKSTBMEIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a benzylpiperazine moiety, and an isoxazole carboxamide group. The molecular formula is C21H24N6OC_{21}H_{24}N_6O with a molecular weight of approximately 376.5 g/mol.

PropertyValue
Molecular FormulaC21H24N6O
Molecular Weight376.5 g/mol
LogP3.4967
Polar Surface Area81.591 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in regulating cell proliferation and survival.
  • Apoptotic Induction : It may promote apoptosis in cancer cells, enhancing its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The IC50 values observed were in the range of 5.2–22.2 μM for MDA-MB-231 cells, indicating strong anticancer potential while being minimally cytotoxic to normal cells (HEK-293) with IC50 values exceeding 100 μM .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the functional groups can significantly influence the biological activity of the compound. For example:

  • The presence of the benzylpiperazine group enhances receptor affinity.
  • The thiophene ring contributes to improved solubility and bioavailability.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells . The results showed that at a concentration of 25 μM, the compound inhibited cell proliferation effectively across multiple cancer types.
  • Kinase Activity Screening : In another investigation, the compound was screened against a panel of kinases to assess its inhibitory effects . It exhibited notable inhibition against specific targets, suggesting its potential as a therapeutic agent in kinase-related diseases.

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